![molecular formula C15H13ClN2O2 B2930911 N-[1-[(2-Chlorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide CAS No. 2393811-31-7](/img/structure/B2930911.png)
N-[1-[(2-Chlorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-[(2-Chlorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide, also known as CP-544326, is a chemical compound that has been extensively studied for its potential pharmacological applications. This compound belongs to the class of pyridine derivatives and has been shown to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N-[1-[(2-Chlorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide is complex and involves the modulation of several neurotransmitter systems. This compound has been shown to inhibit the reuptake of dopamine, serotonin, and norepinephrine, leading to an increase in their extracellular concentrations. This increase in neurotransmitter levels has been associated with the antidepressant and anxiolytic effects of this compound.
Biochemical and Physiological Effects:
N-[1-[(2-Chlorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide has been shown to exhibit several biochemical and physiological effects. This compound has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. It has also been shown to modulate the activity of several neurotransmitter systems, including the GABAergic and glutamatergic systems. These effects have been associated with the antidepressant and anxiolytic effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-[(2-Chlorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide has several advantages for lab experiments. This compound has been extensively studied and has been shown to exhibit potent activity against several targets. It is also relatively easy to synthesize and has been optimized to provide high yields. However, there are also limitations to using this compound in lab experiments. It has been shown to exhibit some toxicity in vitro, and its effects in vivo are not yet fully understood.
Zukünftige Richtungen
There are several future directions for the study of N-[1-[(2-Chlorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide. One potential direction is the investigation of its effects on other neurotransmitter systems, such as the opioid and cannabinoid systems. Another potential direction is the development of more selective compounds that target specific neurotransmitter systems. Additionally, the potential use of this compound in the treatment of addiction warrants further investigation. Overall, the study of N-[1-[(2-Chlorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide holds promise for the development of new pharmacological treatments for a wide range of neurological and psychiatric disorders.
Synthesemethoden
The synthesis of N-[1-[(2-Chlorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide involves the reaction of 2-chlorobenzylamine with 3-acetyl-6-bromo-2-pyridinone in the presence of a base. The resulting product is then treated with propargyl bromide to form the final compound. This synthesis method has been optimized to provide high yields of the compound and has been used in several studies.
Wissenschaftliche Forschungsanwendungen
N-[1-[(2-Chlorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide has been extensively studied for its potential pharmacological applications. It has been shown to exhibit potent activity against several targets, including the dopamine transporter, serotonin transporter, and norepinephrine transporter. This compound has been investigated for its potential use in the treatment of depression, anxiety, and addiction.
Eigenschaften
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-2-14(19)17-12-7-8-15(20)18(10-12)9-11-5-3-4-6-13(11)16/h2-8,10H,1,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQIFOHQVFBHSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CN(C(=O)C=C1)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

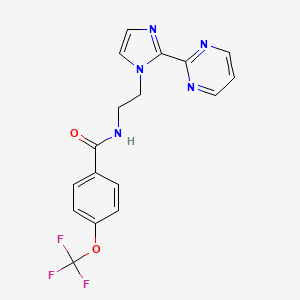
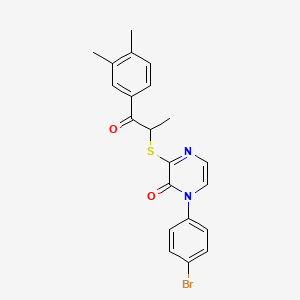
![5-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2930832.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2930837.png)
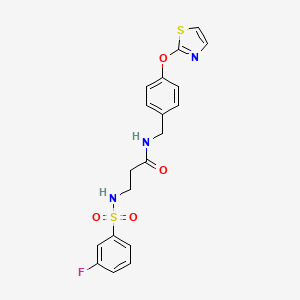


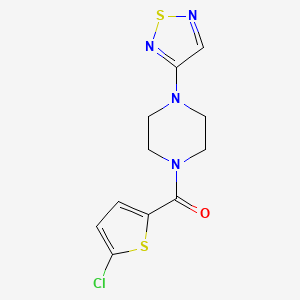

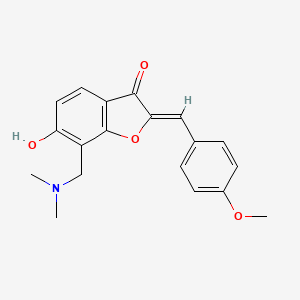
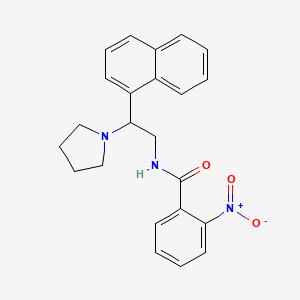
![4-(2,5-dioxopyrrolidin-1-yl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B2930849.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2930851.png)